molecular formula C10H9NO2 B1323183 5-Methoxyquinolin-4-ol CAS No. 643069-43-6

5-Methoxyquinolin-4-ol

Cat. No.: B1323183
CAS No.: 643069-43-6
M. Wt: 175.18 g/mol
InChI Key: ZXGXDLPJGJQNFV-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-4-ol is a chemical compound with the molecular formula C10H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Biochemical Analysis

Biochemical Properties

5-Methoxyquinolin-4-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme Enhancer of Zeste Homologue 2 (EZH2), a member of the histone-lysine N-methyltransferase family. This compound derivatives have been shown to inhibit EZH2, leading to decreased levels of histone H3 lysine 27 trimethylation (H3K27me3) in cells . This interaction is significant as EZH2 is often overexpressed in various cancers, and its inhibition can result in the reactivation of tumor suppressor genes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of EZH2 by this compound derivatives can lead to changes in gene expression profiles, particularly those involved in cell cycle regulation and apoptosis . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting overall cellular function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of EZH2, inhibiting its methyltransferase activity and reducing the levels of H3K27me3 . This reduction in histone methylation can result in the reactivation of silenced genes, including tumor suppressor genes, thereby exerting anti-cancer effects. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reactivation of tumor suppressor genes . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, distribution, and overall pharmacokinetics. Additionally, this compound may influence metabolic flux and metabolite levels, further contributing to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, the nuclear localization of this compound is essential for its interaction with EZH2 and the subsequent modulation of gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methoxybenzaldehyde and aniline.

    Reaction Conditions: The reaction is carried out under specific conditions, including the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinoline derivatives.

    Substitution: The methoxy group at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products:

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-Methoxyquinolin-4-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Hydroxyquinoline: Another quinoline derivative with similar chemical properties.

    5-Methoxyquinoline: A closely related compound with a methoxy group at the 5-position but lacking the hydroxyl group at the 4-position.

Uniqueness: 5-Methoxyquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methoxy group at the 5-position and a hydroxyl group at the 4-position makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGXDLPJGJQNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635122
Record name 5-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643069-43-6
Record name 5-Methoxy-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643069-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinolone (b) (5.4 g, 21 mmol) was dissolved in a mixture of dioxin (300 ml) and 2M aqueous sodium hydroxide solution (21 ml, 42 mmol) then hydrogenated over 10% palladium on charcoal (2.3 g) for 18 hours. The mixture was filtered, neutralised (5M hydrochloric acid) and concentrated when crystallisation commenced. Filtration, washing with water and drying in vacuo afforded a solid (2.5 g, 70%).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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